molecular formula C17H23NO2 B1202912 4-Methylpropranolol CAS No. 2007-69-4

4-Methylpropranolol

Cat. No. B1202912
CAS RN: 2007-69-4
M. Wt: 273.37 g/mol
InChI Key: INIIAIIRDKMVMR-UHFFFAOYSA-N
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Description

4-Methylpropranolol is an organic compound that belongs to the class of naphthalenes . It is a derivative of Propranolol, a medication of the beta-blocker class . It is used to treat high blood pressure, irregular heart rate, thyrotoxicosis, capillary hemangiomas, performance anxiety, and essential tremors .


Synthesis Analysis

Propranolol, from which 4-Methylpropranolol is derived, can be synthesized using different methods . A common approach involves the ring opening of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine . Another method involves the synthesis of propranolol from 1-naphthol and isopropylamine under mild and less toxic conditions .


Molecular Structure Analysis

The molecular structure of 4-Methylpropranolol can be analyzed using various techniques such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics .


Chemical Reactions Analysis

Novel propranolol derivatives were designed by reactions of propranolol with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide through esterification, oxidation reduction, and alkylation, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 4-Methylpropranolol can be analyzed based on its molecular structure. Factors such as hydrophobicity, ionization, and hydrogen bond donors play a significant role in determining the compound’s properties .

Scientific Research Applications

  • 4-Methylpropranolol, identified as a specific β-adrenergic receptor blocking agent, has been studied for its determination in biological fluids like cerebrospinal fluid, serum, and urine. A procedure utilizing nonprotected fluid room-temperature phosphorescence was developed for this purpose. This technique enables the determination of analytes in complex matrices without the need for a prior separation process, making it a direct and simple procedure (Pulgarín, Molina, & Pardo, 2002).

  • In another study, 4-Methylpropranolol was used as an internal standard in a rapid Gas-Liquid Chromatography (GLC) method for measuring plasma propranolol levels. The use of 4-Methylpropranolol in this context highlights its importance in analytical methods for drug quantification and pharmacokinetic studies (Kates & Jones, 1977).

  • A stereoselective high-performance liquid chromatography (HPLC) method was developed to quantify the enantiomers of propranolol and 4-hydroxypropranolol in human plasma. Here, 4-Methylpropranolol served as an internal standard, indicating its utility in chiral analytical methods (Wu et al., 1997).

  • The compound has also been used in research to develop microassays for determining propranolol enantiomers and their conjugates in human plasma and urine. This demonstrates its role in enhancing the accuracy and reliability of pharmacokinetic studies (Pham-Huy et al., 1994).

  • Additionally, 4-Methylpropranolol was involved in studies related to the biosynthesis of unusual amino acids in cyanobacteria, specifically in the cloning of genes and biochemical characterization of enzyme activities. This highlights its role in biochemical and genetic research (Luesch et al., 2003).

Safety And Hazards

According to the safety data sheet for 4-Methylpropranolol, it is harmful if swallowed or in contact with skin. It can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-(4-methylnaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-12(2)18-10-14(19)11-20-17-9-8-13(3)15-6-4-5-7-16(15)17/h4-9,12,14,18-19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIIAIIRDKMVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942093
Record name 1-[(4-Methylnaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpropranolol

CAS RN

2007-69-4
Record name 4-Methylpropranolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Methylnaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
JAM Pulgarın, AA Molina, MTA Pardo - Analytical biochemistry, 2002 - Elsevier
… for the determination of 4-methylpropranolol, a specific β-… of 200 ng/ml 4-methylpropranolol; if error propagation theory … to the determination of 4-methylpropranolol in urine, serum, and …
Number of citations: 3 www.sciencedirect.com
ST Wu, YP Chang, WL Gee, LZ Benet, ET Lin - Journal of Chromatography …, 1997 - Elsevier
… The internal standard used was 4-methylpropranolol. The derivatized products were separated on an Altex C 18 column using a mixture of acetonitrile–water–phosphoric acid–…
Number of citations: 27 www.sciencedirect.com
MT Rosseel, MG Bogaert - Journal of Pharmaceutical Sciences, 1981 - Elsevier
… , 50 ng of propranolol, and 60 ng of the internal standard 4-methylpropranolol. … The internal standard was 10 pg of 4-methylpropranolol/ml of methanol and was stored at -20". Extractions…
Number of citations: 31 www.sciencedirect.com
OH Drummer, J McNeil, E Pritchard, WJ Louis - Journal of Pharmaceutical …, 1981 - Elsevier
An assay is described for the simultaneous determination of propranolol and its active metabolite, 4-hydroxypropranolol, in human plasma. Both compounds were separated from an …
Number of citations: 40 www.sciencedirect.com
P Gyselinck, JP Remon, R Van Severen… - British Journal of …, 1980 - ncbi.nlm.nih.gov
… For the quantification of propranolol this procedure was followed: To 1 ml of plasma in a conical centrifuge tube 0.64 1'g internal standard (4methylpropranolol) was added and 400 pi …
Number of citations: 10 www.ncbi.nlm.nih.gov
C Pham-Huy, A Sahui-Gnassi, V Saada… - … of pharmaceutical and …, 1994 - Elsevier
… In our technique, the choice of the 4-methylpropranolol as internal standard is justified by its physicochemical likeness to that of propranolol, its suitable retention time, its sharp peak …
Number of citations: 20 www.sciencedirect.com
MT Rosseel, FM Belpaire, I Bekaert… - Journal of Pharmaceutical …, 1982 - Elsevier
… Metoprolol was extracted from plasma by a single extraction procedure with 4-methylpropranolol as the internal standard. Chromatography was done on a reversed-phase column with …
Number of citations: 23 www.sciencedirect.com
SK Chin, AC Hui, KM Giacomini - Journal of Chromatography B …, 1989 - Elsevier
… The procedure involves extraction of atenolol and an internal standard, ( + )-4-methylpropranolol, from biological fluids followed by derivatization at room temperature with S- ( - ) -a-…
Number of citations: 33 www.sciencedirect.com
M Canal, B Flouvat - Journal of Chromatography B: Biomedical Sciences …, 1985 - Elsevier
… A 200 ng/ml aqueous solution of the internal standard, 4-methylpropranolol, was prepared … The retention times for betaxolol and the internal standard, 4-methylpropranolol, were 338 …
Number of citations: 13 www.sciencedirect.com
BL SHULKIN, ME PEELE, RD UTIGER - Endocrinology, 1984 - academic.oup.com
… Experiments with 4-methylpropranolol and propranolol glycol included control incubations with equivalent volumes of ethanol alone. The pH of the individual incubation mixtures …
Number of citations: 21 academic.oup.com

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